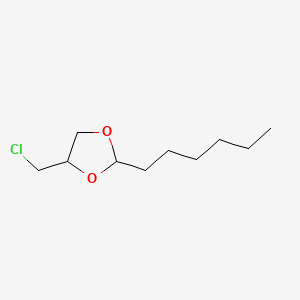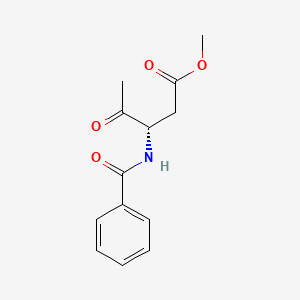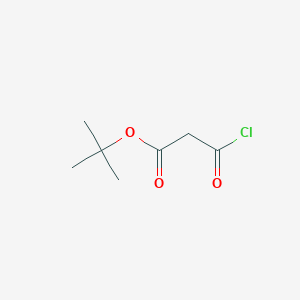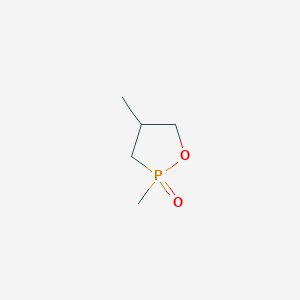
Azanium;butyl prop-2-enoate;ethyl prop-2-enoate;2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethyl 2-propenoate, ammonium salt is a complex polymeric compound. This compound is primarily used in various industrial applications due to its unique chemical properties. It is known for its versatility and effectiveness in forming stable emulsions, making it valuable in the production of coatings, adhesives, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethyl 2-propenoate, ammonium salt involves the polymerization of 2-propenoic acid, 2-methyl- with butyl 2-propenoate and ethyl 2-propenoate. The polymerization process typically occurs in the presence of an initiator, such as a peroxide or azo compound, under controlled temperature and pressure conditions. The reaction is carried out in a solvent or emulsion medium to ensure proper mixing and polymer formation.
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed with the initiator and other additives. The reaction conditions are carefully monitored to maintain the desired molecular weight and polymer properties. The resulting polymer is then neutralized with ammonium hydroxide to form the ammonium salt, which enhances its solubility and stability in aqueous solutions.
Chemical Reactions Analysis
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethyl 2-propenoate, ammonium salt has numerous scientific research applications:
Chemistry: Used as a stabilizer in emulsion polymerization and as a component in various copolymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Widely used in the production of paints, coatings, adhesives, and sealants due to its excellent film-forming properties
Mechanism of Action
The compound exerts its effects through its ability to form stable emulsions and films. The polymer chains interact with each other and with other components in the formulation, creating a cohesive and stable structure. The ammonium salt form enhances its solubility and stability in aqueous solutions, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate): Known for its clarity and rigidity, used in medical and cosmetic applications.
Poly(butyl acrylate): Used in emulsion paints and coatings for its flexibility and adhesion properties.
Poly(ethyl acrylate): Similar to poly(butyl acrylate) but with different mechanical properties.
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethyl 2-propenoate, ammonium salt is unique due to its combination of monomers, which provides a balance of flexibility, adhesion, and stability. The presence of the ammonium salt enhances its solubility and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
53934-25-1 |
|---|---|
Molecular Formula |
C16H29NO6 |
Molecular Weight |
331.40 g/mol |
IUPAC Name |
azanium;butyl prop-2-enoate;ethyl prop-2-enoate;2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O2.C5H8O2.C4H6O2.H3N/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-3(2)4(5)6;/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6);1H3 |
InChI Key |
FVOYWQXGICBRRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CCOC(=O)C=C.CC(=C)C(=O)[O-].[NH4+] |
Related CAS |
53934-25-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


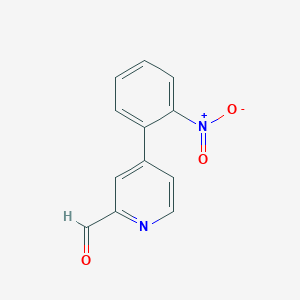
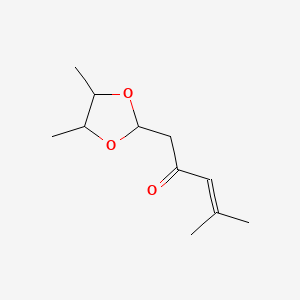
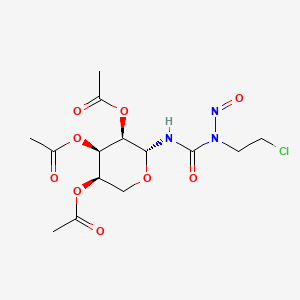
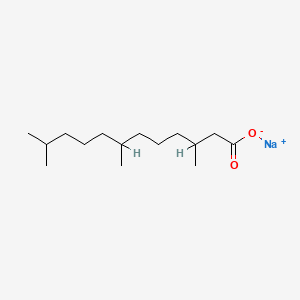
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
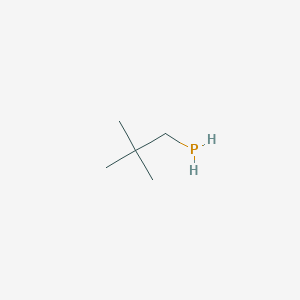
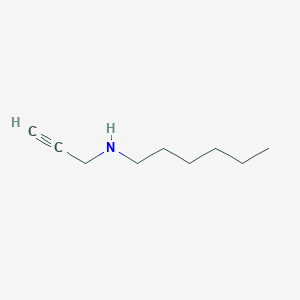
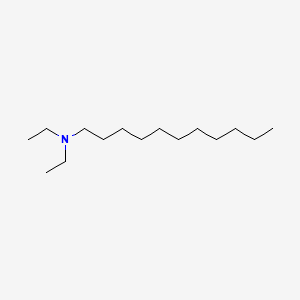

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
